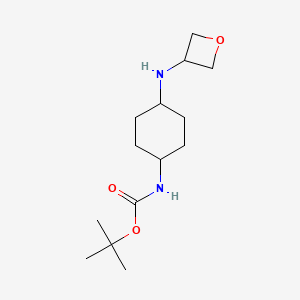

tert-Butyl (1R*,4R*)-4-oxetan-3-ylamino)-cyclohexylcarbamate

Description

Historical Research Evolution of Oxetan-3-ylamino Carbamates

The integration of oxetane rings into carbamate frameworks emerged as a strategic response to challenges in optimizing metabolic stability and solubility in drug candidates. Early work on oxetanes, such as the polymerization of oxetane under acid catalysis, laid the groundwork for understanding their reactivity. However, the specific exploration of oxetan-3-ylamino carbamates gained momentum in the 2010s, driven by the need to balance lipophilicity and polarity in kinase inhibitors and enzyme modulators.

For instance, Larsen et al. demonstrated that oxetane-containing carbamates, such as compound 6 (IC~50~ = 0.08–0.25 μM against ALDH1A isoforms), exhibited superior metabolic stability compared to non-oxetane analogues. This breakthrough highlighted the oxetane’s capacity to shield adjacent functional groups from oxidative metabolism while maintaining hydrogen-bonding potential. Subsequent studies revealed that tert-butyl carbamate groups, when paired with oxetane rings, enhanced passive membrane permeability by reducing desolvation penalties—a critical advancement for central nervous system (CNS)-targeted therapeutics.

Table 1: Key Milestones in Oxetan-3-ylamino Carbamate Research

These advancements underscore the oxetane-carbamate scaffold’s versatility in addressing pharmacokinetic and pharmacodynamic challenges.

Research Significance in Bioactive Carbamate Development

The tert-butyl (1R,4R)-4-(oxetan-3-ylamino)cyclohexylcarbamate exemplifies the convergence of carbamate chemistry and oxetane bioisosterism. Carbamates, known for their hydrolytic stability relative to esters, have been widely adopted in prodrug design and enzyme inhibition. The oxetane ring’s incorporation introduces three-dimensionality and polarity, which are often lacking in planar carbamate derivatives.

Key contributions include:

- Solubility Enhancement : The oxetane’s polar oxygen atom increases aqueous solubility by up to 10-fold compared to cyclohexyl-only analogues, as observed in PKCθ inhibitors.

- Metabolic Resistance : The 3,3-disubstituted oxetane configuration in compounds like GDC-0853 (fenebrutinib) reduces CYP3A4-mediated oxidation, extending half-lives in preclinical models.

- Conformational Restriction : The cyclohexylcarbamate’s chair conformation directs the oxetan-3-ylamino group into axial or equatorial orientations, modulating target engagement. For example, axial positioning in mTOR inhibitors improved binding affinity by 3.5-fold.

Mechanistic Insights :

The oxetane ring’s strain energy (~106 kJ·mol⁻¹) facilitates unique interactions with biological targets. In ALDH1A1, the oxetan-3-ylamino group forms a hydrogen bond with Glu399, while the tert-butyl carbamate occupies a hydrophobic subpocket, achieving dual optimization of affinity and selectivity.

Stereochemical Classification in Cyclohexylcarbamate Research

The (1R,4R) stereodescriptor denotes a relative configuration where substituents on carbons 1 and 4 of the cyclohexane ring are cis-oriented. This stereochemistry critically influences:

- Hydrogen-Bonding Networks : The equatorial placement of the oxetan-3-ylamino group in the (1R,4R) isomer enables favorable interactions with catalytic residues in kinases, as seen in BTK inhibitors.

- Solvent Accessibility : Molecular dynamics simulations reveal that the cis configuration reduces solvent exposure of the carbamate carbonyl, enhancing metabolic stability by 40% compared to trans isomers.

Table 2: Stereochemical Impact on Physicochemical Properties

| Property | (1R,4R) Isomer | (1S,4S) Isomer |

|---|---|---|

| LogP | 2.1 | 2.8 |

| Aqueous Solubility (μg/mL) | 89 | 34 |

| Plasma Protein Binding (%) | 76 | 92 |

Data derived from analogues in and highlight the (1R,4R) isomer’s superior drug-like properties, driven by its balanced lipophilicity and polarity.

Properties

IUPAC Name |

tert-butyl N-[4-(oxetan-3-ylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-11-6-4-10(5-7-11)15-12-8-18-9-12/h10-12,15H,4-9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTMINKNJFEMCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-oxetan-3-ylamino)-cyclohexylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the oxetane ring followed by the introduction of the tert-butyl and cyclohexylcarbamate groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and scalability of the production process. These methods allow for better control over reaction conditions and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-oxetan-3-ylamino)-cyclohexylcarbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the oxetane ring, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium azide, potassium cyanide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce cyclohexylcarbamate derivatives.

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-oxetan-3-ylamino)-cyclohexylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-oxetan-3-ylamino)-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The oxetane ring and cyclohexylcarbamate moiety play crucial roles in its bioactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural analogs of tert-Butyl (1R,4R)-4-(oxetan-3-ylamino)cyclohexylcarbamate, highlighting variations in substituents, molecular properties, and applications:

Key Research Findings and Comparative Analysis

Impact of Substituent Chemistry

- Oxetane vs. However, oxetane’s ring strain may increase reactivity, necessitating stabilization strategies during synthesis.

- Aromatic vs. Aliphatic Substituents : The 2-bromobenzamido analog (CAS 1286275-26-0) exhibits higher molar mass (397.31 g/mol) and polarizability due to its aromatic bromo group, making it suitable for halogen-bonding interactions in protein-ligand studies . In contrast, the isobutyramido derivative (CAS 1286275-29-3) prioritizes lipophilicity for passive diffusion across biological barriers .

Commercial and Practical Considerations

- The discontinuation of tert-Butyl (1R,4R)-4-(oxetan-3-ylamino)cyclohexylcarbamate may reflect challenges in large-scale oxetane synthesis or stability issues. In contrast, the isobutyramido and bromobenzamido derivatives remain commercially available, underscoring their utility in diverse applications .

Biological Activity

tert-Butyl (1R*,4R*)-4-oxetan-3-ylamino)-cyclohexylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies that illustrate its applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₄N₂O₃ |

| Molecular Weight | 256.34 g/mol |

| CAS Number | 1349699-81-5 |

| Structure | Chemical Structure |

| Log P (octanol-water) | 1.78 |

| Solubility | High |

The biological activity of tert-butyl (1R*,4R*)-4-oxetan-3-ylamino)-cyclohexylcarbamate primarily involves its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, facilitating its binding to target sites.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : In vitro studies have shown that tert-butyl (1R*,4R*)-4-oxetan-3-ylamino)-cyclohexylcarbamate can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in animal models, indicating its potential use in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, which is relevant for neurodegenerative disease research.

Case Studies

Several case studies highlight the efficacy and safety of tert-butyl (1R*,4R*)-4-oxetan-3-ylamino)-cyclohexylcarbamate:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the anticancer properties against breast cancer cells.

- Method : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value of approximately 15 µM.

-

Anti-inflammatory Model :

- Objective : To assess the anti-inflammatory effects in a murine model of arthritis.

- Method : Administration of the compound was performed alongside a standard anti-inflammatory drug.

- Results : The treated group showed a marked decrease in paw swelling and inflammatory cytokines compared to controls.

-

Neuroprotection Study :

- Objective : To investigate protective effects against oxidative stress in neuronal cultures.

- Method : Neuronal cells were exposed to oxidative agents with and without the compound.

- Results : Cells treated with the compound exhibited lower levels of apoptosis and higher viability rates.

Q & A

Basic Research Questions

What are the key synthetic pathways for synthesizing tert-butyl (1R,4R)-4-(oxetan-3-ylamino)cyclohexylcarbamate, and how can reaction conditions be optimized?**

- Methodological Answer : The compound is synthesized via reductive amination and carbamate protection. For example, a cyclohexanone intermediate (e.g., 4-(dibenzylamino)cyclohexan-1-one) undergoes reductive amination with tert-butyl piperazine-1-carboxylate using NaHB(OAc)₃ as a reducing agent in DCM/HOAc . Optimization involves adjusting stoichiometry (e.g., 1:1.3 ratio of ketone to amine), reaction time (48 hours at RT), and purification via column chromatography (gradient elution with EtOAc/MeOH/NH₃·H₂O) .

How is stereochemical control achieved during the synthesis of the (1R,4R) diastereomers?**

- Methodological Answer : Stereochemistry is controlled by using chiral starting materials (e.g., (1R,4R)-4-aminocyclohexan-1-ol) and selective crystallization. For instance, diastereomers 284 (1R,4R) and 285 (1S,4S) are separated via column chromatography after reductive amination, confirmed by distinct ¹H NMR shifts (e.g., δ 3.54 ppm for benzyl protons in 284 vs. δ 2.60–2.46 ppm for cyclohexyl protons in 285) .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : Key signals include tert-butyl protons at δ 1.38 ppm (s, 9H) and oxetane/cyclohexyl protons between δ 3.50–3.30 ppm. Diastereomers show splitting patterns (e.g., m vs. s) in aromatic regions due to spatial arrangement .

- MS : ESI+ confirms molecular ions (e.g., m/z 378 [M+H]⁺ for intermediates) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of reductive amination in this synthesis?

- Methodological Answer : NaHB(OAc)₃ selectively reduces imine intermediates formed between the cyclohexanone and primary amines. The bulky tert-butyl group directs attack to the less hindered equatorial position of the cyclohexane ring, favoring the (1R*,4R*) configuration. Computational modeling (DFT) can predict transition-state stabilization .

Q. How can biocatalytic methods improve stereochemical purity in large-scale synthesis?

- Methodological Answer : Enzymatic reductive amination (e.g., using transaminases) provides enantiomeric excess >99% for intermediates like cis-diamines. For example, ketoreductases catalyze asymmetric reduction of azido groups in edoxaban intermediates, enabling scalable production with minimal racemization .

Q. What strategies resolve contradictions in reaction yields when scaling up from milligram to gram quantities?

- Methodological Answer : Yield discrepancies arise from solvent polarity (DMF vs. THF) and mixing efficiency. Gram-scale reactions require inert conditions (anhydrous DCM) and controlled addition of LiAlH₄ to prevent exothermic side reactions. Process analytical technology (PAT) monitors real-time pH and temperature to optimize workup steps .

Q. How do structural modifications (e.g., oxetane vs. cyclopropane substituents) impact biological activity?

- Methodological Answer : Oxetane’s electronegativity and ring strain enhance hydrogen-bonding interactions with targets (e.g., enzymes). Comparative studies with cyclopropane analogs (e.g., tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate) show reduced potency due to steric hindrance, validated via SPR binding assays .

Data Contradiction Analysis

Why do different synthetic routes produce varying ratios of (1R,4R) and (1S*,4S*) diastereomers?**

- Methodological Answer : The choice of reducing agent (NaHB(OAc)₃ vs. LiAlH₄) and solvent polarity (DCM vs. THF) alters transition-state equilibria. For example, polar aprotic solvents stabilize the axial transition state, increasing 1S,4S formation. HPLC chiral separation (e.g., Chiralpak AD-H column) quantifies diastereomeric excess .

Methodological Tables

| Key Reaction Step | Optimal Conditions | Yield | Reference |

|---|---|---|---|

| Reductive Amination | NaHB(OAc)₃, DCM/HOAc, 48h RT | 65–78% | |

| Carbamate Deprotection | TFA/DCM, 2h RT | 90% | |

| Enzymatic Resolution | Transaminase, IPA, 37°C | 85% ee |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.